REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:9](Br)[CH2:10][CH:11]([CH3:13])[CH3:12]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction conditions
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column SiO2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(N(C1)CCC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.23 mmol | |
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62300% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |